2-(Cinnolin-4-yl)acetic acid

TRPV1 antagonist pain pharmacophore ranking

2-(Cinnolin-4-yl)acetic acid (free base; hydrochloride salt CAS 1955530-83-2) is a bicyclic N-heteroaromatic compound in which an acetic acid moiety is appended at the 4-position of the cinnoline (1,2-benzodiazine) ring system. The cinnoline scaffold is isosteric with quinoline and isoquinoline yet contains two vicinal nitrogen atoms, a feature that fundamentally alters its hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to single-nitrogen aza-naphthalenes.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B13029033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cinnolin-4-yl)acetic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=N2)CC(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,13,14)
InChIKeyYNDZKJVVAQJYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cinnolin-4-yl)acetic acid – A Cinnoline-Based Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry Procurement


2-(Cinnolin-4-yl)acetic acid (free base; hydrochloride salt CAS 1955530-83-2) is a bicyclic N-heteroaromatic compound in which an acetic acid moiety is appended at the 4-position of the cinnoline (1,2-benzodiazine) ring system. The cinnoline scaffold is isosteric with quinoline and isoquinoline yet contains two vicinal nitrogen atoms, a feature that fundamentally alters its hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to single-nitrogen aza-naphthalenes [1]. The compound is predominantly sourced as a versatile synthetic intermediate for constructing kinase-targeted libraries—particularly inhibitors of BTK, HPK1, PI3K, and ATM—and is supplied as the hydrochloride salt to enhance aqueous solubility and handling [2].

Why Generic Substitution Fails: 2-(Cinnolin-4-yl)acetic acid Is Not Interchangeable with Quinoline, Isoquinoline, or Phthalazine Acetic Acid Analogs


The two vicinal nitrogen atoms of the cinnoline nucleus produce a distinct electronic and steric environment that cannot be replicated by quinoline-4-acetic acid (single N at position 1) or isoquinoline analogs (single N at position 2) [1]. This NN adjacency affects both the acidity of the acetic acid side-chain (predicted pKa ~2.37 for the ethyl ester analog) and the preferred binding poses of downstream kinase-targeted derivatives . Furthermore, isomeric phthalazine (2,3-benzodiazine) places nitrogens at positions 2 and 3, yielding divergent tautomeric preferences and metabolic vulnerability to aldehyde oxidase (AO)-mediated oxidation—a clearance pathway that differentially affects cinnoline-based chemotypes [2]. Consequently, substituting any of these scaffolds during lead optimization or procurement of key synthetic intermediates alters both the Structure-Activity Relationship (SAR) vector and preclinical Developability profile.

Quantitative Differentiation Evidence: 2-(Cinnolin-4-yl)acetic acid Versus Closest Comparator Scaffolds


Scaffold-Level Pharmacophore Potency Ranking: Cinnoline vs. Quinoline, Isoquinoline, Quinazoline, Phthalazine, and Quinoxaline in TRPV1 Antagonism

In the only published systematic head-to-head comparison of six bicyclic heteroaromatic pharmacophores evaluated as TRPV1 antagonists using an identical urea linker and in vitro capsaicin-activation assay, cinnoline ranked in the lower tier alongside phthalazine and quinoxaline, while 5-isoquinoline was the most potent scaffold (IC50 = 4 nM) [1]. This ranking provides a quantitative framework for scaffold selection: cinnoline is appropriate when differentiation from quinoline/isoquinoline-dominated IP space is prioritized over maximum target potency.

TRPV1 antagonist pain pharmacophore ranking heterocyclic SAR

HNE Inhibitory Potency vs. Aqueous Stability: Cinnoline Scaffold Compared to N-Benzoylindazole Series

A series of cinnoline-based HNE inhibitors was directly benchmarked against previously reported N-benzoylindazole HNE inhibitors from the same research group [1]. The most potent cinnoline derivative (compound 18a) showed an IC50 of 56 nM with aqueous stability t1/2 of 114 min. While the cinnolines exhibited lower absolute potency than the N-benzoylindazoles, they demonstrated measurably superior stability in aqueous solution—a critical parameter for in vivo formulation and assay reproducibility [1]. Kinetic analysis confirmed reversible competitive inhibition for the cinnoline series.

human neutrophil elastase HNE inhibitor aqueous stability competitive inhibition COPD

PI3K Inhibitor Scaffold Underutilization: Cinnoline as a Rarely Explored Pharmacophore Demonstrating Nanomolar Enzymatic Potency

Cinnoline has been explicitly noted as 'rarely reported for uses as PI3K inhibitors,' in contrast to the extensively patented quinazoline and quinoline PI3K inhibitor chemotypes [1]. A 2021 study developed a novel cinnoline-based PI3K inhibitor series and demonstrated that most compounds achieved nanomolar enzymatic PI3K inhibition. Lead compound 25 exhibited micromolar antiproliferative activity across three human tumor cell lines: IC50 = 0.264 μM, 2.04 μM, and 1.14 μM, alongside high Lipophilic Ligand Efficiency (LLE) [1].

PI3K inhibitor antiproliferative cancer scaffold novelty phosphoinositide 3-kinase

ATM Kinase Selectivity: 3-Cinnoline Carboxamide Series Achieves Sub-Nanomolar Cellular Potency with Favorable Kinase Selectivity Profile

A series of 3-cinnoline carboxamides was optimized as ataxia telangiectasia mutated (ATM) kinase inhibitors, with lead compound 21 achieving ATM cellular IC50 = 0.0028 μM (2.8 nM) [1]. Critically, selectivity was confirmed against a broad kinase panel: compound 12 in the same series showed no significant inhibition against 125 kinases at 1 μM, demonstrating that the cinnoline-3-carboxamide scaffold—accessible via 2-(cinnolin-4-yl)acetic acid as a synthetic precursor—can deliver exceptional kinase selectivity [1]. In vivo, compound 21 combined with irinotecan produced tumor regression in the SW620 colorectal xenograft model.

ATM kinase inhibitor DNA damage response kinase selectivity anticancer PIKK family

Cinnoline as a Privileged Scaffold for Kinase Inhibitor Patents: BTK, HPK1, and c-Met Targeting Enabled by 4-Position Acetic Acid Intermediates

Multiple patent families explicitly claim cinnoline derivatives as kinase inhibitors, including BTK (US 9,365,566 B2), HPK1 (WO 2021/004535 A1, EP 3856724 A1), and c-Met (CN application) [1][2][3]. 2-(Cinnolin-4-yl)acetic acid and its ethyl ester serve as the key synthetic intermediate for introducing the carboxylic acid handle at the cinnoline 4-position—the vector employed for subsequent amide coupling or esterification to access diverse inhibitor chemotypes. In contrast, quinoline-4-carboxylic acid analogs are extensively precedented in the patent literature, making cinnoline-based intermediates strategically valuable for securing composition-of-matter claims.

BTK inhibitor HPK1 inhibitor c-Met inhibitor immuno-oncology kinase patent landscape

Recommended Procurement and Application Scenarios for 2-(Cinnolin-4-yl)acetic acid in Drug Discovery Programs


Kinase-Targeted Library Synthesis: BTK, HPK1, and c-Met Inhibitor Lead Generation

2-(Cinnolin-4-yl)acetic acid is the optimal starting material for synthesizing cinnoline-4-acetamide and cinnoline-4-acetate ester libraries targeting BTK, HPK1, and c-Met kinases. The free carboxylic acid enables direct amide coupling with diverse amine building blocks, while the hydrochloride salt form (CAS 1955530-83-2, purity ≥95%) ensures reproducible weighing and dissolution for parallel synthesis workflows [1]. Patent precedents confirm that derivatives at the cinnoline 4-position possess distinct kinase selectivity profiles compared to quinoline-based analogs [2].

PI3K Inhibitor Medicinal Chemistry: Exploring Underexploited Cinnoline Chemical Space

The cinnoline pharmacophore has been explicitly characterized as 'rarely reported' for PI3K inhibition, contrasting with the heavily patented quinazoline and quinoline PI3K inhibitor classes [1]. 2-(Cinnolin-4-yl)acetic acid serves as a versatile starting scaffold for generating novel PI3K inhibitor candidates. Lead compound 25 derived from a cinnoline core achieved IC50 values of 0.264–2.04 μM against three human tumor cell lines with high LLE, demonstrating that the cinnoline scaffold can deliver both potency and drug-like efficiency [1].

ATM Kinase Inhibitor Development: Achieving Sub-Nanomolar Cellular Potency and Broad Kinase Selectivity

3-Cinnoline carboxamide derivatives, synthetically accessible from 2-(cinnolin-4-yl)acetic acid via functional group interconversion, have yielded ATM inhibitors with cellular IC50 values as low as 2.8 nM and no significant off-target kinase inhibition across a 125-kinase panel at 1 μM [1]. This selectivity profile, combined with demonstrated in vivo tumor regression in SW620 xenograft models when combined with irinotecan, makes the cinnoline scaffold a strategically valuable entry point for DNA damage response inhibitor programs [1].

HNE Inhibitor Programs Requiring Balanced Aqueous Stability and Target Potency

For inflammatory disease programs targeting human neutrophil elastase (HNE), cinnoline-based inhibitors offer a quantifiable stability advantage over N-benzoylindazole chemotypes, with compound 18a achieving IC50 = 56 nM and t1/2 = 114 min in aqueous solution [1]. 2-(Cinnolin-4-yl)acetic acid can be elaborated into cinnolin-4(1H)-one or C-4 ester-containing HNE inhibitors, both of which function as reversible competitive inhibitors engaging the Ser195 hydroxyl of the catalytic triad [1].

Quote Request

Request a Quote for 2-(Cinnolin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.